Terlipressin Diacetate Salt is a synthetic analogue of vasopressin, a naturally occurring neurohormone that primarily functions as a vasoconstrictor. This compound is classified as a peptide hormone and is utilized in various medical applications, particularly in treating conditions associated with low blood pressure and shock states. Terlipressin Diacetate Salt is known for its increased selectivity for the vasopressin V1 receptor compared to endogenous vasopressin, resulting in a longer half-life and enhanced therapeutic effects .
Terlipressin Diacetate Salt is produced using solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating the formation of complex peptide structures.
The synthesis involves:
Terlipressin Diacetate Salt has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The compound consists of a cyclic structure with disulfide bonds that stabilize its conformation.
Terlipressin Diacetate Salt primarily acts through interactions with the vasopressin V1 receptors, leading to vasoconstriction and increased blood pressure. It undergoes hydrolysis in physiological conditions, which can affect its pharmacokinetics.
The compound can participate in various biochemical reactions:
Terlipressin Diacetate Salt exerts its effects primarily through agonistic action on the vasopressin V1 receptor. Upon binding:
Terlipressin Diacetate Salt has several significant applications in medical science:
Terlipressin diacetate salt (molecular formula: C₅₆H₈₂N₁₆O₁₉S₂) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process initiates with the attachment of C-terminal glycine to a Wang resin or 2-chlorotrityl chloride resin, providing optimal steric freedom for the sequential addition of 11 amino acids [4]. The linear sequence, GGGCYFQNCPKG-NH₂, incorporates strategic protection groups:
Table 1: Coupling Agents and Resins in SPPS
Resin Type | Coupling Agent | Activator System | Coupling Efficiency (%) |
---|---|---|---|
Wang Resin | HBTU/DIPEA | DMF/DCM | 98.5 |
2-Chlorotrityl | PyBOP/NMM | DMF | 99.2 |
Rink Amide MBHA | HATU/HOAt | NMP | 98.8 |
Disulfide cyclization between Cys⁴ and Cys⁹ is achieved via iodine oxidation in methanol/water (95:5 v/v) or dimethyl sulfoxide (DMSO) under controlled pH (8.0–8.5). Post-assembly, cleavage from the resin employs trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5 v/v), simultaneously removing acid-labile side-chain protectants [4] [9]. The crude peptide is precipitated in cold diethyl ether and purified via reversed-phase HPLC using C18 columns with acetonitrile/water gradients containing 0.1% TFA [4] [8].
Acetate salt formation occurs during the final purification or lyophilization stages. Terlipressin free base (C₅₂H₇₄N₁₆O₁₅S₂) reacts with acetic acid in a stoichiometric 1:2 molar ratio, protonating primary amines at the N-terminus and lysine side chain. This yields terlipressin diacetate, enhancing aqueous solubility and crystallinity [5] [6] [8]. The reaction proceeds via nucleophilic addition:$$ \text{Terlipressin} + 2\text{CH}3\text{COOH} \rightarrow \text{Terlipressin} \cdot 2\text{CH}3\text{COO}^- + 2\text{H}^+ $$
Critical parameters for salt formation include:
Table 2: Salt Formation Optimization Parameters
Parameter | Range Tested | Optimal Value | Impact on Purity |
---|---|---|---|
pH of Reaction | 3.0–6.5 | 5.0–5.2 | Purity >99.5% |
Acetic Acid Equivalents | 1.5–3.0 | 2.05 | Residual TFA <0.1% |
Lyophilization Pressure | 5–20 Pa | <10 Pa | Moisture Content ≤2.0% |
Intermediates exhibit distinct degradation pathways:
Lyophilized terlipressin diacetate demonstrates optimal stability at pH 4.5–5.0. Accelerated stability studies (40°C/75% RH) reveal:
Table 3: Stability Profile of Terlipressin Diacetate
Stress Condition | Duration | Major Degradant | Quantity Formed (%) |
---|---|---|---|
40°C/75% RH | 4 weeks | Deamidated (Iso-Asp) | 0.90 |
Oxidative (0.1% H₂O₂) | 24 hours | Sulfoxide | 3.20 |
Acidic Hydrolysis (pH 3) | 7 days | Truncated (GGG-cleaved) | 1.80 |
Alkaline Hydrolysis (pH 9) | 7 days | Diastereomers (Epimerization) | 2.50 |
Formulation additives improve stability:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8